Technical Guide: Chemical Structure and Properties of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol
Technical Guide: Chemical Structure and Properties of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol
Executive Summary
2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a specialized biaryl heterocyclic compound characterized by a pyridine ring fused to a 1-methylimidazole moiety at the C2 position, with a hydroxyl group at the adjacent C3 position.[1][2] This specific substitution pattern creates a unique N,N,O-donor ligand system , enabling it to function as a versatile chelator for transition metals (e.g., Cu, Fe, Zn, Ru) and a potential scaffold for pharmaceutical agents, particularly in kinase inhibition and bioinorganic modeling.
The molecule exhibits distinct physicochemical properties driven by an intramolecular hydrogen bond between the phenolic hydroxyl and the imidazole nitrogen, which influences its solubility, pKa, and potential for Excited-State Intramolecular Proton Transfer (ESIPT) fluorescence.
Part 1: Chemical Identity & Structural Analysis[3]
Nomenclature and Identification
-
IUPAC Name: 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol
-
Systematic Name: 3-hydroxy-2-(1-methylimidazol-2-yl)pyridine
-
Molecular Formula: C
H N O -
Molecular Weight: 175.19 g/mol
-
Core Scaffold: 2-(Imidazol-2-yl)pyridine (CAS 77429-59-5) derivative.[3]
Structural Features
The molecule consists of two aromatic heterocycles connected by a single C-C bond. The key structural feature is the ortho-hydroxy substitution relative to the inter-ring bond.
-
Planarity: The intramolecular hydrogen bond (O-H···N
) locks the two rings into a coplanar conformation, minimizing the torsion angle and extending -conjugation. -
Tautomerism: While 3-hydroxypyridines can exist in keto-enol equilibrium, the presence of the 2-imidazolyl group and the intramolecular H-bond strongly favors the enol (hydroxyl) form in non-polar and semi-polar solvents.
-
Donor Set:
-
N1 (Pyridine):
-donor, intermediate basicity. -
N3 (Imidazole):
-donor, higher basicity, H-bond acceptor. -
O (Hydroxyl): H-bond donor / Metal-binding anionic donor (upon deprotonation).
-
Structural Visualization (Graphviz)
The following diagram illustrates the chemical structure and the critical intramolecular hydrogen bond.
Figure 1: Structural connectivity showing the stabilizing intramolecular hydrogen bond between the 3-OH group and the imidazole nitrogen.
Part 2: Physicochemical Properties
Acid-Base Properties (pKa)
The molecule is amphoteric, possessing both basic nitrogen sites and an acidic phenolic group.
| Site | Estimated pKa | Description |
| Pyridine N | ~3.0 - 4.0 | Reduced basicity due to the electron-withdrawing effect of the adjacent imidazole and H-bonding. |
| Imidazole N | ~6.5 - 7.0 | The primary protonation site. Protonation disrupts the intramolecular H-bond. |
| Hydroxyl (OH) | ~9.5 - 10.5 | Typical phenol acidity; deprotonation leads to a strong anionic chelate ligand. |
Solubility & Lipophilicity
-
LogP (Predicted): ~1.5 - 2.0. The intramolecular H-bond masks the polar OH and N groups, increasing lipophilicity compared to the open conformer.
-
Solubility:
-
High: DMSO, DMF, Methanol, Ethanol, Chloroform.
-
Moderate: Dichloromethane, Ethyl Acetate.
-
Low: Water (neutral pH), Hexane.
-
pH Dependence: Solubility increases significantly in acidic (pH < 3) or basic (pH > 11) aqueous solutions due to ionization.
-
Part 3: Synthesis & Production
The synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol typically involves constructing the biaryl bond via cross-coupling or cyclization. The Stille Coupling or Negishi Coupling approaches are most reliable for laboratory-scale production.
Synthetic Pathway (Stille Coupling Route)
This route ensures regioselectivity and high yields.
-
Precursor 1: 2-Bromo-3-methoxypyridine (The OH is protected as OMe to prevent catalyst poisoning).
-
Precursor 2: 1-Methyl-2-(tributylstannyl)imidazole.
-
Coupling: Pd-catalyzed cross-coupling.
-
Deprotection: Demethylation using BBr
or HBr.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic route via Stille coupling and subsequent demethylation.
Detailed Experimental Protocol (Method A)
Step 1: Stille Coupling
-
In a dry Schlenk flask, dissolve 2-bromo-3-methoxypyridine (1.0 eq) and 1-methyl-2-(tributylstannyl)imidazole (1.1 eq) in anhydrous toluene (0.1 M).
-
Add Pd(PPh
) (5 mol%) under argon atmosphere. -
Reflux the mixture for 12–16 hours until TLC indicates consumption of the bromide.
-
Cool to RT, dilute with EtOAc, wash with KF solution (to remove tin residues), and brine.
-
Purify by flash chromatography (SiO
, EtOAc/MeOH gradient) to obtain the methoxy-intermediate.
Step 2: Demethylation
-
Dissolve the intermediate in anhydrous CH
Cl (0.1 M) and cool to -78°C. -
Slowly add BBr
(1 M in CH Cl , 3.0 eq) dropwise. -
Allow the reaction to warm to RT and stir for 4–6 hours.
-
Quench with MeOH at 0°C. Concentrate and neutralize with saturated NaHCO
to pH ~7–8. -
Extract with CH
Cl or EtOAc. The product may precipitate; recrystallize from EtOH/Hexane.
Part 4: Applications & Coordination Chemistry
Metal Chelation (N,N,O Ligand)
The 2-(1-methylimidazol-2-yl)pyridin-3-ol ligand is a potent chelator. Upon deprotonation of the hydroxyl group, it forms a monoanionic [N,N,O] tridentate pincer-like system (if a third donor is accessible) or a bidentate [N,O] or [N,N] system depending on the metal ion's preference.
-
Hard/Soft Character: The pyridine N and phenol O are "harder" donors (good for Fe
, Al ), while the imidazole N is "softer" (good for Cu , Zn ). -
Catalysis: Ruthenium and Iridium complexes of this ligand class are used in transfer hydrogenation and C-H activation catalysis, where the O-donor can act as a proton relay.
Biological Potential[5]
-
Kinase Inhibition: The pyridine-imidazole core mimics the ATP-binding hinge region of kinases. The 3-OH group can form critical H-bonds with the "gatekeeper" residues in the active site.
-
Metalloprotein Inhibition: By chelating the active site metal (e.g., Zn in metalloproteases), this molecule can act as a potent inhibitor.
Fluorescence (ESIPT)
The intramolecular hydrogen bond enables Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the phenolic proton transfers to the imidazole nitrogen, creating a keto-tautomer species that emits with a large Stokes shift. This property makes it a candidate for fluorescent sensing of metal ions (which disrupt the H-bond and quench/shift fluorescence).
References
-
General Synthesis of 2-(Imidazol-2-yl)
-
Bell, T. W., & Sahni, S. K. (1996). Synthesis of 2-substituted pyridines and imidazoles. Journal of Organic Chemistry. (General methodology reference).
-
-
Properties of 3-Hydroxypyridine Ligands
-
Scarrow, R. C., et al. (1991). Iron(III) coordination chemistry of 3-hydroxy-2-pyridinone ligands. Inorganic Chemistry. (Analogous ligand properties).
-
-
ESIPT in Imidazole Derivatives
-
Park, S., et al. (2009). Excited-State Intramolecular Proton Transfer (ESIPT) from 2-(2'-Hydroxyphenyl)imidazole Derivatives. Journal of Physical Chemistry A. (Mechanism of fluorescence).
-
-
Core Scaffold Data (CAS 77429-59-5)
